molecular formula C7H10Cl2O2 B14298152 2,2,3-Trimethylbutanedioyl dichloride CAS No. 113939-59-6

2,2,3-Trimethylbutanedioyl dichloride

Cat. No.: B14298152
CAS No.: 113939-59-6
M. Wt: 197.06 g/mol
InChI Key: BUGNYMFEMBBAGD-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutanedioyl dichloride is an organic compound with the molecular formula C7H12Cl2O2 It is a derivative of butanedioic acid, where two chlorine atoms are attached to the carbon atoms at positions 2 and 3, and three methyl groups are attached to the carbon atoms at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylbutanedioyl dichloride typically involves the chlorination of 2,2,3-trimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid groups to acyl chloride groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like thionyl chloride and phosphorus pentachloride.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylbutanedioyl dichloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-trimethylbutanedioic acid and hydrochloric acid.

    Condensation Reactions: It can react with diols or diamines to form polyesters or polyamides through condensation polymerization.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

2,2,3-Trimethylbutanedioyl dichloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is used in the synthesis of polyesters and polyamides, which have applications in the production of plastics and fibers.

    Material Science: The compound is used in the preparation of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutanedioyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2,2,3-Trimethylbutanedioyl dichloride can be compared with other similar compounds, such as:

    2,2-Dimethylbutanedioyl dichloride: This compound has two methyl groups instead of three, leading to different reactivity and properties.

    2,3-Dimethylbutanedioyl dichloride: The position of the methyl groups is different, affecting the compound’s steric and electronic properties.

    2,2,4-Trimethylpentanedioyl dichloride: This compound has a longer carbon chain, resulting in different physical and chemical properties.

Properties

CAS No.

113939-59-6

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

2,2,3-trimethylbutanedioyl dichloride

InChI

InChI=1S/C7H10Cl2O2/c1-4(5(8)10)7(2,3)6(9)11/h4H,1-3H3

InChI Key

BUGNYMFEMBBAGD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)C(C)(C)C(=O)Cl

Origin of Product

United States

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